4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Overview
Description
The compound “4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a complex organic molecule that contains a piperidine ring, a thiadiazole ring, and a thiophene ring . Piperidine is a common motif in many pharmaceuticals and natural products, and thiadiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Thiophene is a five-membered ring with one sulfur atom, which is a bioisostere of pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three rings: piperidine, thiadiazole, and thiophene. The connectivity and orientation of these rings in the molecule would significantly influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of the various functional groups within the molecule. For example, the nitrogen atoms in the piperidine and thiadiazole rings could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing thiadiazole and piperidine rings, are pivotal in the development of new therapeutic agents. The literature highlights the extensive pharmacological activities associated with thiadiazole derivatives, including antibacterial, anti-inflammatory, analgesic, antitumor, antiviral, and antimicrobial properties. These activities are attributed to the presence of the toxophoric N2C2S moiety, which is a common feature in many pharmacologically active compounds. Researchers are continuously exploring the combination of different molecules to create hybrid compounds with enhanced biological profiles, indicating the therapeutic versatility of thiadiazole derivatives (Mishra, Singh, Tripathi, & Giri, 2015).
Synthetic and Biological Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, underscoring their importance in pharmaceutical research. These compounds are derived from cyclization reactions of thiosemicarbazone and exhibit substantial biological activity against various bacterial and fungal strains. The pharmaceutical significance of these molecules is a focal point of research, highlighting their potential as the basis for developing new therapeutic agents (Yusuf & Jain, 2014).
Future Directions
The future directions for this compound would likely involve further studies to explore its potential uses, particularly if it shows promising biological activity. This could include medicinal chemistry studies to optimize its activity and selectivity, as well as preclinical and clinical studies if it’s intended to be a drug .
properties
IUPAC Name |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSBMOYYQRFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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